(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl N-(4-chlorophenyl)carbamate
Description
(5-Chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl N-(4-chlorophenyl)carbamate is a pyrazole-based carbamate derivative. Its structure features a pyrazole core substituted with chloro (position 5), methyl (position 1), and phenyl (position 3) groups. The 4-position is functionalized with a methyl carbamate group, where the carbamate nitrogen is linked to a 4-chlorophenyl moiety.
Properties
IUPAC Name |
(5-chloro-1-methyl-3-phenylpyrazol-4-yl)methyl N-(4-chlorophenyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2N3O2/c1-23-17(20)15(16(22-23)12-5-3-2-4-6-12)11-25-18(24)21-14-9-7-13(19)8-10-14/h2-10H,11H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEQIYRYMWSQGKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C2=CC=CC=C2)COC(=O)NC3=CC=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl N-(4-chlorophenyl)carbamate One common method involves the cyclocondensation of hydrazine with a β-diketone to form the pyrazole ring . The resulting pyrazole derivative is then reacted with chloroformate and an amine to introduce the carbamate group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl N-(4-chlorophenyl)carbamate: undergoes various chemical reactions including:
Oxidation: The pyrazole ring can be oxidized under strong oxidizing conditions.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Halogen atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole N-oxides, while reduction can produce amino derivatives .
Scientific Research Applications
Pharmacological Activities
The compound has been investigated for its potential therapeutic effects. Studies have shown that derivatives of pyrazole compounds exhibit various biological activities, including:
- Anticonvulsant Activity : Research indicates that pyrazole derivatives can be effective in treating seizures. For instance, compounds similar to this carbamate have been evaluated for their anticonvulsant properties using models like maximal electroshock-induced seizures .
- Anti-inflammatory and Analgesic Effects : The pharmacological evaluation of related pyrazole derivatives has demonstrated significant anti-inflammatory and analgesic activities. These effects were assessed through carrageenan-induced paw edema models and tail flick tests .
Synthesis of Novel Compounds
This compound serves as a precursor in the synthesis of various biologically active molecules. For example:
- It can be used to synthesize hydrazones and thiosemicarbazones, which have shown promise in pharmacological studies for their anticonvulsant properties .
- The compound's structure allows for modifications that can lead to the development of new drugs targeting different biological pathways.
Agrochemical Applications
Beyond medicinal chemistry, there is potential for this compound in agricultural applications:
- Pesticide Development : Pyrazole derivatives are known to possess insecticidal properties. Research into similar compounds suggests that they could be developed into effective pesticides or herbicides, contributing to integrated pest management strategies .
Case Studies
Several case studies highlight the efficacy of pyrazole derivatives:
Mechanism of Action
The mechanism of action of (5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl N-(4-chlorophenyl)carbamate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and biological system .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following comparison focuses on pyrazole-carbamate derivatives and related analogs, emphasizing structural variations, synthesis, and physicochemical properties.
Structural Variations and Substituent Effects
Key Observations :
Yield Trends :
Physicochemical Properties
Biological Activity
The compound (5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl N-(4-chlorophenyl)carbamate is a pyrazole derivative that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C18H17ClN2O2
- Molecular Weight : 344.79 g/mol
- CAS Number : 320422-71-7
Biological Activity Overview
The biological activity of this compound is primarily linked to its role as a potential therapeutic agent in various medical conditions. The following sections detail its pharmacological effects and mechanisms.
Anticonvulsant Activity
Research indicates that compounds with a pyrazole core exhibit anticonvulsant properties. For instance, derivatives similar to the target compound have been evaluated for their efficacy against seizure models in mice. In studies, these compounds were administered at doses ranging from 30 mg/kg to 100 mg/kg, showing significant protective effects against maximal electroshock-induced seizures (MES) and pentylenetetrazol-induced seizures (scPTZ) .
Antimicrobial Activity
The pyrazole derivatives have also been studied for their antimicrobial properties. In vitro assays demonstrated that certain pyrazole compounds inhibit bacterial growth by targeting specific enzymes involved in bacterial cell wall synthesis and DNA replication . The mechanisms often involve disruption of metabolic pathways critical for bacterial survival.
Anticancer Potential
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including the target compound. Specific analogs have shown selective inhibition of various cancer cell lines, such as HeLa and A375, with IC50 values indicating effective cytotoxicity . The mechanism of action may involve the inhibition of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation.
Case Studies and Research Findings
The biological activity of This compound can be attributed to several mechanisms:
- Enzyme Inhibition : Many pyrazole derivatives inhibit key enzymes involved in metabolic pathways, leading to reduced proliferation in cancer cells.
- Neurotransmitter Modulation : The anticonvulsant effects may arise from modulation of neurotransmitter systems, particularly GABAergic pathways.
- Antibacterial Mechanism : Targeting bacterial enzymes such as DNA gyrase or penicillin-binding proteins disrupts essential processes in bacterial cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
